molecular formula C21H23N5O3S B2511420 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-57-3

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2511420
M. Wt: 425.51
InChI Key: CFPYONCPOCFZMB-UHFFFAOYSA-N
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Description

The compound "2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to a class of compounds that have been synthesized for various biological applications. The furan moiety, a common feature in these compounds, is known for its presence in various bioactive molecules. The thiazolo[3,2-b][1,2,4]triazole core is a fused heterocyclic system that often exhibits interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic rings from simpler precursors. For example, compounds with furan and triazole moieties have been synthesized from furan-2-carboxylic acid hydrazide, followed by the preparation of Mannich bases and methyl derivatives . The synthesis process is usually confirmed by techniques such as elemental analyses, IR, and NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, as well as mass spectrometry (MS). X-ray diffraction techniques, including single-crystal and powder diffraction, are used to determine the crystal structure and confirm the molecular geometry . Density functional theory (DFT) calculations can also be employed to optimize the molecular structure and predict the most stable conformations, which are then compared with experimental data .

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve tautomeric shifts, as seen in the thiol-thione tautomeric equilibrium described in related molecules . The presence of various substituents on the core structure can influence the reactivity and the types of chemical reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different functional groups, such as the methoxyphenyl and methylpiperazine substituents, can affect properties like solubility, melting point, and intermolecular interactions. Hirshfeld surface analysis and fingerprint plots can provide insights into the intermolecular interactions within the crystal lattice, which are important for understanding the solid-state properties . The biological activities of these compounds, such as antibacterial and antifungal properties, are also significant aspects of their chemical properties .

Relevant Case Studies

Case studies involving related compounds have shown potential biological activities. For instance, a series of thiazolotriazolopyrimidine derivatives exhibited anti-Parkinsonian and neuroprotective potential in mice models, suggesting the therapeutic relevance of these heterocyclic compounds . The antibacterial and antifungal activities of triazolothiadiazole derivatives have also been investigated, highlighting the potential of these molecules in addressing microbial infections .

Scientific Research Applications

Antimicrobial Activities

Research on related chemical compounds demonstrates potential antimicrobial activities, highlighting their significance in the design of novel therapeutic agents. For instance, the synthesis and evaluation of azole derivatives, including triazole and thiadiazole compounds, have indicated antimicrobial properties against various microorganisms. These findings suggest the potential of similar compounds for developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel heterocyclic compounds, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized and shown antibacterial and antifungal activities, which could be relevant for compounds with similar structures (Patel et al., 2015).

Anticancer and Antiproliferative Activities

The exploration of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives in cancer research has uncovered promising anticancer and antiproliferative activities. Synthesized compounds from related chemical families have been evaluated for their efficacy against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. For example, new triazolothiadiazole and triazolothiadiazine derivatives have been studied for their inhibitory activity against kinesin Eg5 and HIV, along with QSAR and modeling studies, indicating the broader therapeutic potential of these compounds (Khan et al., 2014). Another study on fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives revealed antimicrobial activity and highlighted the possibility of antiproliferative effects, which could be relevant for the examination of 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives (El-Shehry et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds with a thiazolo[3,2-b][1,2,4]triazol-6-ol backbone have also been investigated for their potential as enzyme inhibitors, offering therapeutic applications in treating diseases like diabetes and obesity. The synthesis and pharmacological evaluation of triazolothiadiazines and triazolothiadiazoles, for instance, have included assessments of lipase and α-glucosidase inhibition. This research avenue is crucial for developing new treatments for metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-24-8-10-25(11-9-24)17(14-5-3-6-15(13-14)28-2)18-20(27)26-21(30-18)22-19(23-26)16-7-4-12-29-16/h3-7,12-13,17,27H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYONCPOCFZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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